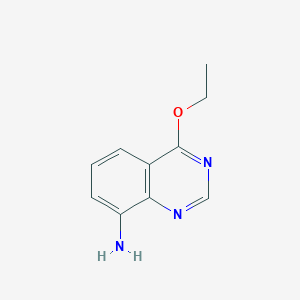

4-Ethoxyquinazolin-8-amine

描述

Structure

3D Structure

属性

分子式 |

C10H11N3O |

|---|---|

分子量 |

189.21 g/mol |

IUPAC 名称 |

4-ethoxyquinazolin-8-amine |

InChI |

InChI=1S/C10H11N3O/c1-2-14-10-7-4-3-5-8(11)9(7)12-6-13-10/h3-6H,2,11H2,1H3 |

InChI 键 |

GBOXWTVAVCNHOY-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=NC=NC2=C1C=CC=C2N |

产品来源 |

United States |

Synthetic Methodologies for 4 Ethoxyquinazolin 8 Amine and Its Precursors

Established Synthetic Pathways to 4-Ethoxyquinazolin-8-amine

Direct synthesis of this compound primarily involves the strategic manipulation of functional groups on a pre-formed quinazoline (B50416) ring system.

Reduction of Nitro-Substituted Quinazoline Precursors

A common and effective method for the introduction of an amino group at the C-8 position of the quinazoline core is through the reduction of a corresponding nitro-substituted precursor. Specifically, 4-ethoxy-8-nitroquinazoline serves as a key intermediate. The nitro group is reduced to an amine, yielding the desired 8-aminoquinazoline derivative. This transformation can be achieved using various reducing agents. A standard procedure involves catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a solvent such as methanol. bu.edu.eg

This method is widely applicable for the synthesis of various 8-aminoquinazoline derivatives. bu.edu.eg The general reaction is depicted below:

Figure 1: Reduction of 8-nitroquinazoline (B1617419) to 8-aminoquinazoline.

Nucleophilic Substitution Strategies for Ethoxy Introduction

The introduction of the ethoxy group at the C-4 position of the quinazoline ring is typically accomplished through a nucleophilic substitution reaction. This involves reacting a quinazoline with a suitable leaving group at the 4-position, such as a chlorine atom, with an ethoxide source. For instance, 4-chloro-6-iodo-2-(4-methoxyphenyl)quinazoline can undergo nucleophilic substitution with sodium ethoxide to yield the corresponding 4-ethoxy derivative. researchgate.net Similarly, the synthesis of 4-Chloro-6-ethoxy-7-methoxyquinazoline can involve the introduction of the ethoxy group via nucleophilic substitution using reagents like sodium ethoxide in ethanol (B145695).

In some synthetic sequences, the ethoxy group is introduced prior to other modifications. For example, the synthesis of 7-ethoxy-6-nitro-4-hydroxy-quinazoline can be achieved by reacting 7-fluoro-6-nitro-4-hydroxy-quinazoline with anhydrous ethanol in the presence of a base like potassium tert-butoxide. google.com The resulting hydroxyquinazoline can then be converted to a 4-chloroquinazoline (B184009), which is a versatile intermediate for further nucleophilic substitutions. google.com

General Synthetic Routes to Substituted Quinazolines Relevant to this compound Derivatives

The broader family of substituted quinazolines, including derivatives of this compound, can be accessed through a range of cyclization and condensation reactions, as well as modern transition metal-catalyzed methods.

Cyclization Reactions

Cyclization reactions are fundamental to the construction of the quinazoline core. Various starting materials can be employed:

From Anthranilic Acid Derivatives: A classic approach, known as the Niementowski synthesis, involves the reaction of anthranilic acid or its derivatives with formamide (B127407) at elevated temperatures to produce 3,4-dihydro-4-oxoquinazolines. nveo.org Isatoic anhydride, a derivative of anthranilic acid, also readily reacts with amines to form dihydro-4-oxoquinazolines. nveo.org Furthermore, condensation of anthranilic acid derivatives with semicarbazide (B1199961) hydrochloride can yield quinazoline-2,4-dione dimers. oup.com

From o-Aminobenzaldehydes: These compounds can react with ammonia (B1221849) and a source for the C2 carbon, like formic acid, to form the quinazoline ring. scispace.com

From 2-Aminobenzophenones: These can be condensed with various benzaldehydes in the presence of an ammonia source, such as hexamethyldisilazane (B44280) (HMDS), under microwave irradiation to form substituted quinazolines. rsc.org

From 2-Aminobenzyl Alcohols: These can undergo acceptorless dehydrogenative coupling with primary amides, catalyzed by a Mn(I) complex, to yield 2-substituted quinazolines. mdpi.com

Condensation Reactions

Condensation reactions provide another versatile avenue to quinazoline derivatives. For instance, the condensation of 2-nitrobenzyl alcohols with arylacetic acids in the presence of urea (B33335) (as a nitrogen source) and elemental sulfur yields substituted quinazolines. organic-chemistry.org A one-pot condensation of 2-aminobenzamides and aldehydes, induced by visible light with a photocatalyst, can also produce quinazolin-4(3H)-ones. bohrium.com

Transition Metal-Catalyzed Synthetic Approaches

In recent years, transition metal catalysis has become an indispensable tool for quinazoline synthesis, offering high efficiency and broad substrate scope. mdpi.comnih.govfrontiersin.orgnih.gov

| Metal Catalyst | Reactants | Product | Reference |

| Palladium | 2-aminobenzonitriles, triethyl orthocarboxylates, boronic acids | 4-arylquinazolines | organic-chemistry.org |

| Copper | o-iodobenzaldehydes, amidine hydrochlorides | Substituted quinazolines | mdpi.com |

| (2-aminophenyl)methanols, aldehydes | 2-substituted quinazolines | organic-chemistry.orgnih.gov | |

| 2-bromophenyl methylamines, amides | Quinazolines | frontiersin.org | |

| Iridium | Not specifically detailed for quinazoline synthesis in the provided context. | ||

| Cobalt | Isocyanides, azides, amines | Quinazoline derivatives | bohrium.com |

| 2-aminoaryl alcohols, nitriles | Quinazolines | nih.gov | |

| Nickel | Not specifically detailed for quinazoline synthesis in the provided context. | ||

| Manganese | 2-amino-benzylalcohol, primary amides | 2-substituted quinazolines | mdpi.com |

Table 1: Examples of Transition Metal-Catalyzed Quinazoline Synthesis

These catalytic systems often allow for the construction of the quinazoline core through various mechanisms, including C-H activation and cross-coupling reactions. mdpi.comresearchgate.net For example, copper-catalyzed reactions have been extensively used for the synthesis of quinazolines from readily available starting materials like 2-bromobenzyl bromides and aldehydes. mdpi.com Cobalt catalysts have been employed in multi-component reactions to afford complex quinazoline structures. bohrium.com Manganese-catalyzed C-H activation has also emerged as a powerful and environmentally friendly method for quinazoline synthesis. mdpi.com

Utilizing Benzoxazinone (B8607429) Derivatives as Precursors

The synthesis of this compound can be strategically approached through a multi-step process that originates from a substituted benzoxazinone precursor. This pathway leverages the reactivity of the benzoxazinone ring system to construct the core quinazolinone structure, which is subsequently functionalized to yield the target molecule.

A plausible synthetic route begins with the appropriate substituted anthranilic acid, specifically 3-nitro-2-aminobenzoic acid. This starting material contains the necessary nitrogen and nitro-group placements for the eventual formation of the 8-aminoquinazoline structure. The initial step involves the cyclization of 3-nitro-2-aminobenzoic acid to form the corresponding benzoxazinone derivative, 8-nitro-4H-3,1-benzoxazin-4-one. This transformation is typically achieved by reacting the anthranilic acid with a dehydrating agent such as acetic anhydride. The principle of forming a nitro-substituted benzoxazinone (an anthranil) from a nitro-anthranilic acid is a well-established chemical method. acs.org

Once the 8-nitro-4H-3,1-benzoxazin-4-one is obtained, it serves as the key precursor for the quinazolinone skeleton. The reaction of this benzoxazinone with a nitrogen source, such as ammonium (B1175870) acetate, under fusion conditions leads to the formation of 8-nitroquinazolin-4(3H)-one. scispace.com This step involves the ring-opening of the benzoxazinone by ammonia, followed by cyclization and dehydration to form the pyrimidine (B1678525) ring of the quinazolinone system. researchgate.net

With the 8-nitroquinazolin-4(3H)-one intermediate in hand, the next crucial step is the introduction of the ethoxy group at the 4-position. This can be accomplished through two primary methods:

Direct Etherification : A modern approach involves the direct conversion of the quinazolin-4(3H)-one to the corresponding 4-ethoxyquinazoline (B1667964). This can be achieved using activating agents like hexachlorocyclotriphosphazene (HCCP) in the presence of sodium ethoxide. nih.gov This method avoids the often harsh conditions of a chlorination step.

Chlorination followed by Substitution : The more traditional and widely used method involves the chlorination of the 4-oxo group. scispace.com Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used to convert 8-nitroquinazolin-4(3H)-one into the highly reactive intermediate, 4-chloro-8-nitroquinazoline. scispace.com This chlorinated intermediate readily undergoes nucleophilic aromatic substitution (SNAr) with sodium ethoxide in ethanol to yield 4-ethoxy-8-nitroquinazoline. evitachem.com

The final step in the synthesis is the reduction of the nitro group at the 8-position to an amine. This is a standard transformation that can be carried out using various reducing agents. Common conditions include the use of tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation with hydrogen gas over a palladium catalyst (H₂/Pd-C), or iron powder in acetic acid. This reduction yields the final target compound, this compound.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Key parameters for optimization include:

Solvent Selection : The choice of solvent can significantly influence reaction rates and selectivity. For the conversion of the 4-chloroquinazoline intermediate, polar aprotic solvents can enhance the rate of nucleophilic substitution. In the final reduction step, the choice of solvent must be compatible with the reducing agent, with alcohols or acetic acid being common choices.

Catalysts : For certain steps, such as the catalytic hydrogenation of the nitro group, the choice of catalyst (e.g., palladium, platinum) and its support (e.g., carbon, alumina) is critical. In recent years, various metal-catalyzed methods have been developed for quinazoline synthesis, which can offer high efficiency and selectivity under optimized conditions. mdpi.comfrontiersin.org

Reaction Temperature and Time : Temperature control is crucial. For instance, the cyclization to form the quinazolinone ring and the subsequent chlorination and ethoxylation steps often require heating to proceed at a reasonable rate. scispace.comacs.org However, excessively high temperatures can lead to side reactions and degradation of products. Microwave-assisted synthesis has emerged as a valuable technique to significantly reduce reaction times, often leading to higher yields and cleaner reactions by minimizing thermal degradation. researchgate.netscielo.br

Base and Reagent Stoichiometry : In steps involving a base, such as the ethoxylation reaction, the nature and amount of the base (e.g., sodium ethoxide, potassium carbonate) must be carefully controlled to ensure complete reaction without promoting side products. frontiersin.org Similarly, the stoichiometry of the chlorinating and reducing agents must be optimized to drive the reaction to completion while simplifying purification.

Purification Techniques : The optimization process also extends to the workup and purification of intermediates and the final product. Techniques such as recrystallization or column chromatography are essential to isolate the compound in high purity. The development of efficient workup procedures, for example, using biphasic systems, can improve purity by effectively removing byproducts.

By systematically adjusting these parameters, the synthesis can be refined to be more efficient, cost-effective, and scalable, which is a primary goal in modern synthetic chemistry. researchgate.netfrontiersin.org

Derivatization and Chemical Transformations of 4 Ethoxyquinazolin 8 Amine

Reactivity at the Amino Group (C-8)

The amino group at the C-8 position of the quinazoline (B50416) ring is a key functional group that readily participates in various chemical reactions. Its nucleophilic nature allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, providing a gateway to a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The reaction of primary amines with aldehydes or ketones to form imines, commonly known as Schiff bases, is a fundamental transformation in organic chemistry. wjpsonline.com The amino group of 4-ethoxyquinazolin-8-amine can undergo condensation with various carbonyl compounds. This reaction typically proceeds under acid or base catalysis, or upon heating, and involves the formation of a carbinolamine intermediate followed by dehydration. wjpsonline.com The stability of the resulting Schiff base is often enhanced by conjugation with aromatic systems. wjpsonline.com

For instance, the reaction of an aminoquinazoline derivative with different aldehydes can be carried out in ethanol (B145695) with a catalytic amount of glacial acetic acid, leading to the formation of the corresponding Schiff bases. nih.gov This type of reaction is versatile, allowing for the introduction of a wide variety of substituents depending on the structure of the carbonyl compound used.

Amidation and Sulfonylation Reactions

The nucleophilic character of the C-8 amino group also allows for acylation reactions with acyl chlorides or anhydrides to form amides, and with sulfonyl chlorides to yield sulfonamides. These reactions are crucial for creating more complex molecular architectures. For example, the reaction of an amino-substituted quinazoline with chloroacetyl chloride can yield a chloroacetylamino derivative, which can then be used in further synthetic steps. researchgate.net Similarly, sulfonylation can be achieved by reacting the amine with a sulfonyl chloride, such as p-acetylaminobenzenesulfonyl chloride. researchgate.net

Formation of Fused Heterocyclic Systems (e.g., Triazoles, Thiadiazoles, Thiazolidines)

The amino group of this compound serves as a critical starting point for the construction of fused heterocyclic systems. These reactions often involve multi-step sequences, beginning with the modification of the amino group, followed by cyclization to form new rings.

Triazoles: 1,2,4-triazoles are a significant class of nitrogen-containing heterocycles. nih.govsioc-journal.cn The synthesis of fused triazoloquinazolines can be achieved through various synthetic routes. One common method involves the oxidative cyclization of sugar hydrazones derived from a hydrazinoquinazoline precursor. nih.gov This reaction can be facilitated by reagents like iron (III) chloride. nih.gov Another approach involves the annulation of nitriles with hydrazines, mediated by a base, which offers a rapid and efficient synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. rsc.org

Thiadiazoles: 1,3,4-Thiadiazole (B1197879) derivatives are another important class of heterocyclic compounds. mdpi.comchemmethod.com Their synthesis can begin with the conversion of an amine to a thiosemicarbazide (B42300), followed by cyclization. For example, an aminobenzoic acid can be reacted with thiosemicarbazide to form a 1,3,4-thiadiazole derivative. jocpr.com This derivative can then be further modified, for instance, by reacting with aldehydes to form Schiff bases, which can then undergo further cyclization reactions. jocpr.com

Thiazolidines: Thiazolidinones are versatile scaffolds in medicinal chemistry. kau.edu.sanih.govresearchgate.net A common synthetic route to thiazolidin-4-ones involves the reaction of a Schiff base with thioglycolic acid. chemmethod.comhilarispublisher.com For example, a Schiff base derived from an amino-1,2,4-triazole can be treated with thioglycolic acid in the presence of a catalyst like zinc chloride to yield the corresponding thiazolidin-4-one derivative. chemmethod.com

Modifications at the Ethoxy Group (C-4)

The ethoxy group at the C-4 position of the quinazoline ring is another site amenable to chemical modification, primarily through nucleophilic substitution reactions.

Ether Exchange or Cleavage Reactions

The C-4 position of the quinazoline ring can be activated for nucleophilic substitution, often by converting the corresponding quinazolin-4(3H)-one to a 4-chloroquinazoline (B184009). This intermediate can then react with various nucleophiles. While direct ether exchange on 4-ethoxyquinazoline (B1667964) is less common, the general reactivity of the 4-position allows for the introduction of other groups. For example, treatment of quinazolin-4(3H)-ones with reagents like hexachlorocyclotriphosphazene (HCCP) can facilitate the formation of 4-aryloxyquinazoline and 4-alkoxyquinazoline derivatives. researchgate.net

Introduction of Diverse Alkoxy or Aryloxy Moieties

The synthesis of various 4-alkoxy and 4-aryloxyquinazoline derivatives has been explored, often starting from the corresponding 4-chloroquinazoline. nih.govresearchgate.net This intermediate readily undergoes nucleophilic substitution with a wide range of alcohols and phenols. For instance, reacting a 4-chloroquinazoline with various amines or thiols can produce 4-aminoquinazolines or 4-thioquinazolines, respectively. researchgate.netresearchgate.net Similarly, reaction with sodium alkoxides or phenols can yield a diverse library of 4-alkoxy and 4-aryloxy quinazoline derivatives. researchgate.net This versatility allows for the fine-tuning of the molecule's properties by introducing a wide array of substituents at the C-4 position.

Functionalization and Substitutions on the Quinazoline Core

Functionalization of the pre-existing quinazoline ring system allows for the fine-tuning of physicochemical and pharmacological properties. These reactions can target either the aromatic carbocyclic ring or the pyrimidine (B1678525) ring of the quinazoline nucleus.

The quinazoline nucleus is generally deactivated towards electrophilic aromatic substitution due to the presence of the two nitrogen atoms in the pyrimidine ring. However, the existing substituents on the ring, particularly the electron-donating amino group at the C8-position, can influence the regioselectivity of such reactions.

Theoretical considerations and experimental evidence for the broader quinazoline class suggest that the carbocyclic ring is more susceptible to electrophilic attack than the pyrimidine ring. The expected order of reactivity for electrophilic substitution on the unsubstituted quinazoline ring is C8 > C6 > C5 > C7. nih.govscispace.comscispace.com The presence of the strongly activating amino group at the C8-position would further enhance the electron density at the ortho and para positions relative to it, namely C7 and C5.

Nitration is a well-documented electrophilic substitution reaction for quinazolines. nih.govscispace.comscispace.com For this compound, nitration would be expected to occur on the benzene (B151609) ring portion of the scaffold. A study on the cobalt-catalyzed nitration of 8-aminoquinolines, a closely related heterocyclic system, demonstrated the successful introduction of a nitro group at the C5 and C7 positions. core.ac.uk This suggests that similar methodologies could be applied to this compound to achieve regioselective nitration.

A plausible electrophilic substitution reaction for this compound is detailed in the table below.

| Reaction | Reagents and Conditions | Expected Product(s) | Reference |

| Nitration | Fuming HNO₃ in concentrated H₂SO₄ | 4-Ethoxy-5-nitroquinazolin-8-amine and/or 4-Ethoxy-7-nitroquinazolin-8-amine | nih.govscispace.com |

| Cobalt-catalyzed Nitration | Co(NO₃)₂·6H₂O, tert-butyl nitrite (B80452) (TBN) | 4-Ethoxy-5-nitroquinazolin-8-amine and/or 4-Ethoxy-7-nitroquinazolin-8-amine | core.ac.uk |

Nucleophilic aromatic substitution (SNAr) reactions on the quinazoline scaffold are common, particularly when a good leaving group is present at the C2 or C4 positions. chim.itmdpi.com In the case of this compound, the ethoxy group at the C4 position is not a typical leaving group for SNAr. However, the quinazoline ring is inherently electron-deficient, making it susceptible to nucleophilic attack under certain conditions.

The C4 position of the quinazoline ring is known to be highly electrophilic and is a common site for nucleophilic attack, especially when substituted with a halogen. nih.govscispace.comresearchgate.net While direct displacement of the ethoxy group would require harsh conditions, it is a potential pathway for derivatization. More commonly, the precursor to this compound, a 4-chloroquinazoline derivative, would undergo nucleophilic substitution with ethanol to form the ethoxy group. Subsequent modifications would then be carried out on other parts of the molecule.

Should a synthetic route start from a dihalo-quinazoline, regioselective substitution is often observed. For instance, in 2,4-dichloroquinazolines, the C4-chloro is more reactive towards nucleophiles than the C2-chloro, allowing for selective introduction of substituents. mdpi.com

The amino group at C8 can also be a site for derivatization through nucleophilic attack on an appropriate electrophile, although this is not a substitution on the quinazoline core itself.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized substrates. The 8-aminoquinoline (B160924) scaffold, a close analog of the core of this compound, has been extensively studied in the context of directed C-H functionalization. nih.gov The amino group can act as a directing group, facilitating the activation of specific C-H bonds.

Several transition-metal-catalyzed C-H functionalization reactions have been reported for 8-aminoquinolines, which can be extrapolated to the this compound system. These reactions often exhibit high regioselectivity, targeting the C5 and C7 positions of the quinoline (B57606) ring. core.ac.ukrsc.org

Examples of C-H functionalization reactions applicable to the 8-aminoquinoline scaffold are presented below, suggesting potential transformations for this compound.

| Reaction Type | Catalyst and Reagents | Position of Functionalization | Reference |

| Arylation/Difluoroalkylation | Ruthenium catalyst, olefins | C5 (remote) | rsc.org |

| Nitration | Cobalt catalyst, tert-butyl nitrite | C5 and C7 (remote) | core.ac.uk |

| General C-H Functionalization | Nickel catalyst, aryl halides | C5 (remote) | chemrxiv.org |

These examples highlight the potential for selective modification of the carbocyclic ring of this compound, providing access to a wide range of novel derivatives.

Scaffold Hopping Strategies with this compound as a Core Structure

Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. niper.gov.innih.gov This approach is used to discover novel chemical entities with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. For this compound, scaffold hopping could involve modifications to the quinazoline ring system itself.

One common scaffold hopping strategy is the replacement of one heterocyclic ring with another bioisosteric ring. In the context of this compound, the quinazoline core could be replaced by other bicyclic heteroaromatic systems. The goal is to mimic the spatial arrangement of key pharmacophoric features, such as the ethoxy and amino groups, while introducing a new core structure.

Potential isosteric replacements for the quinazoline scaffold are listed in the table below.

| Original Scaffold | Potential Replacement Scaffolds |

| Quinazoline | Quinoline, Phthalazine, Quinaxoline, Cinnoline, Pyrido[2,3-d]pyrimidine |

This strategy allows for the exploration of new chemical space and the potential to overcome liabilities associated with the original quinazoline scaffold. niper.gov.in

More drastic modifications can be achieved through ring-opening and subsequent ring-closure reactions. This can lead to the formation of novel heterocyclic systems with different ring sizes or atom compositions. For the quinazoline scaffold, the pyrimidine ring is susceptible to hydrolytic cleavage under certain conditions, which could provide a linear intermediate for further synthetic elaboration. nih.gov

For example, hydrolysis of the quinazoline ring can yield an o-aminobenzaldehyde or a derivative thereof. This intermediate could then be reacted with different reagents to form new heterocyclic systems, effectively hopping from the quinazoline scaffold to a new one. This deconstruction-reconstruction approach offers a pathway to structurally diverse compounds that may retain the desired biological activity. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Ethoxyquinazolin 8 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides intricate details about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Analysis for Structural Elucidation

The ¹H NMR spectrum of 4-Ethoxyquinazolin-8-amine provides crucial information regarding the number, environment, and coupling of protons. The aromatic region of the spectrum is of particular diagnostic value, displaying signals corresponding to the protons on the quinazoline (B50416) core. The protons H-5, H-6, and H-7 exhibit distinct chemical shifts and coupling patterns that are consistent with the substitution pattern of the bicyclic system. The ethoxy group at the C-4 position is readily identified by a characteristic quartet and triplet, corresponding to the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons, respectively. The protons of the amino group at the C-8 position typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound (Predicted data based on analysis of structurally similar compounds)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.55 | s | - |

| H-5 | 7.65 | dd | 8.0, 1.5 |

| H-6 | 7.40 | t | 8.0 |

| H-7 | 7.10 | dd | 8.0, 1.5 |

| -OCH₂- | 4.60 | q | 7.0 |

| -NH₂ | 5.50 | br s | - |

| -CH₃ | 1.50 | t | 7.0 |

Note: s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets, br s = broad singlet.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Determination

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are indicative of their electronic environment, influenced by the nitrogen atoms of the quinazoline ring and the electron-donating ethoxy and amino substituents. The carbon atoms of the ethoxy group, C-4, C-8, and the quaternary carbons of the quinazoline core are also clearly resolved, providing a complete picture of the carbon framework.

Table 2: Predicted ¹³C NMR Data for this compound (Predicted data based on analysis of structurally similar compounds)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 155.0 |

| C-4 | 162.5 |

| C-4a | 150.0 |

| C-5 | 120.0 |

| C-6 | 125.0 |

| C-7 | 115.0 |

| C-8 | 145.0 |

| C-8a | 110.0 |

| -OCH₂- | 65.0 |

| -CH₃ | 15.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To further confirm the structural assignments and elucidate the connectivity of atoms, a suite of two-dimensional (2D) NMR experiments can be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5, H-6, and H-7) and between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methylene protons of the ethoxy group to C-4 would confirm its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This can be used to confirm the spatial relationship between different parts of the molecule, such as the proximity of the ethoxy group protons to the H-5 proton.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₀H₁₁N₃O) is 190.0975. An experimentally determined value close to this would confirm the elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used to confirm the structure of this compound. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion undergoes characteristic fragmentation pathways. Key fragmentations would likely involve the loss of the ethoxy group and subsequent cleavages of the quinazoline ring.

A probable fragmentation pathway would initiate with the loss of an ethyl radical (•CH₂CH₃) from the ethoxy group, followed by the loss of a neutral carbon monoxide (CO) molecule. Another characteristic fragmentation would be the loss of ethylene (B1197577) (C₂H₄) from the ethoxy group via a McLafferty-type rearrangement. The presence of the amino group at the 8-position can also influence the fragmentation, potentially leading to the formation of ions containing the aminophenyl moiety. The analysis of these characteristic fragment ions provides strong evidence for the proposed structure.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound (Predicted data based on established fragmentation patterns of related compounds)

| m/z | Proposed Fragment |

| 189 | [M]⁺• |

| 160 | [M - C₂H₅]⁺ |

| 132 | [M - C₂H₅ - CO]⁺ |

| 161 | [M - C₂H₄]⁺• |

| 118 | [C₇H₆N₂]⁺• |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the various functional groups present in a molecule. For this compound, the IR spectrum would be expected to display a series of characteristic absorption bands corresponding to the vibrations of its specific structural components.

The primary amine (-NH₂) group at the 8-position would typically exhibit two distinct stretching vibrations in the region of 3400-3250 cm⁻¹. These bands arise from the symmetric and asymmetric stretching of the N-H bonds. Additionally, an N-H bending vibration would be anticipated around 1650-1580 cm⁻¹.

The quinazoline ring system itself would produce a complex pattern of absorptions. C=N stretching vibrations within the pyrimidine (B1678525) ring are expected in the 1620-1575 cm⁻¹ range. Aromatic C=C stretching vibrations from both the benzene (B151609) and pyrimidine rings would appear in the 1600-1450 cm⁻¹ region.

The ethoxy group (-OCH₂CH₃) attached at the 4-position would be identified by its characteristic C-O and C-H vibrations. The C-O stretching band would likely be observed in the 1250-1020 cm⁻¹ range. Aliphatic C-H stretching vibrations from the ethyl group would be present around 2980-2850 cm⁻¹.

A detailed analysis of a hypothetical IR spectrum is presented in the table below, illustrating the expected absorption bands and their corresponding functional groups for this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Primary Amine (-NH₂) | 3400-3250 | N-H Asymmetric & Symmetric Stretching |

| Primary Amine (-NH₂) | 1650-1580 | N-H Bending (Scissoring) |

| Aromatic C-H | 3100-3000 | C-H Stretching |

| Aliphatic C-H (Ethoxy) | 2980-2850 | C-H Stretching |

| C=N (Quinazoline Ring) | 1620-1575 | C=N Stretching |

| Aromatic C=C | 1600-1450 | C=C Stretching |

| Ether (C-O) | 1250-1020 | C-O Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π→π* and n→π* transitions within the aromatic quinazoline system.

The extended conjugation of the quinazoline ring system would be expected to result in strong absorptions in the UV region. Typically, quinazoline and its derivatives exhibit multiple absorption bands. The primary absorptions are generally attributed to π→π* transitions of the conjugated aromatic system. The presence of the amino and ethoxy groups, which act as auxochromes, would likely cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to the unsubstituted quinazoline core.

The lone pair of electrons on the nitrogen atoms of the amine group and the quinazoline ring, as well as the oxygen of the ethoxy group, could also give rise to weaker n→π* transitions at longer wavelengths. The solvent used for the analysis can also influence the position and intensity of these absorption bands.

A hypothetical data table summarizing potential electronic transitions for this compound is provided below.

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Assigned Electronic Transition |

| ~220-250 nm | High | Ethanol (B145695) | π→π |

| ~300-350 nm | Moderate | Ethanol | π→π |

| >350 nm | Low | Ethanol | n→π* |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sioc-journal.cn A successful crystallographic analysis of this compound would provide a wealth of structural information.

This data would include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the unit cell dimensions (a, b, c, α, β, γ). Furthermore, it would reveal the exact bond lengths, bond angles, and torsion angles within the molecule, confirming the planarity of the quinazoline ring and the conformation of the ethoxy group.

Intermolecular interactions, such as hydrogen bonding involving the primary amine group, and π-π stacking between the aromatic rings of adjacent molecules in the crystal lattice, would also be elucidated. This information is crucial for understanding the solid-state packing and physical properties of the compound.

A representative table of crystallographic data that could be obtained for this compound is shown below, based on data for a related quinazoline derivative. sioc-journal.cn

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.868 |

| b (Å) | 10.239 |

| c (Å) | 14.515 |

| α (°) | 71.02 |

| β (°) | 82.42 |

| γ (°) | 71.78 |

| Volume (ų) | 1183.1 |

| Z | 2 |

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as 4-ethoxyquinazolin-8-amine, and a biological target, typically a protein or enzyme. For quinazoline (B50416) derivatives, a common target for docking studies is the Epidermal Growth Factor Receptor (EGFR) kinase, as many quinazolines are known to be EGFR inhibitors.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A binding site, or "pocket," is identified, and the ligand (this compound) is placed in this pocket in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the amino group at the 8-position and the nitrogen atoms within the quinazoline ring of this compound could potentially form hydrogen bonds with amino acid residues in the active site of a kinase.

To illustrate the potential results from such a study, a hypothetical docking analysis of this compound against various protein kinases is presented below.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| EGFR Kinase | 1M17 | -8.5 | Met793, Lys745, Cys797 |

| VEGFR-2 Kinase | 1YWN | -7.9 | Cys919, Asp1046, Leu840 |

| PDGFR Kinase | 1T46 | -7.2 | Val603, Ala621, Asp836 |

Molecular Dynamics Simulations for Conformational Analysis and Stability Assessment

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility and the stability of its interactions with a biological target. Following a molecular docking study, an MD simulation can be performed on the ligand-protein complex to assess its stability and how the interactions evolve over time.

During an MD simulation, the forces between atoms are calculated, and Newton's equations of motion are used to predict their subsequent positions and velocities. This process is iterated over numerous small time steps, generating a trajectory of the system's behavior. Analysis of this trajectory can reveal the flexibility of the ethoxy group, the planarity of the quinazoline ring system, and the dynamics of hydrogen bonds between the ligand and the protein. Key metrics such as the root-mean-square deviation (RMSD) of the ligand's position can indicate the stability of its binding pose.

A hypothetical summary of MD simulation results for this compound bound to EGFR kinase is presented in the table below.

| Simulation Time (ns) | Average Ligand RMSD (Å) | Key Hydrogen Bonds Maintained | Observations |

|---|---|---|---|

| 100 | 1.8 | NH2 with Asp800, N1 with Met793 | The quinazoline core remains stable in the binding pocket. |

| 200 | 2.1 | N1 with Met793 | The ethoxy group shows some flexibility. |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods provide a fundamental understanding of a molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules. For this compound, DFT studies can determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO and LUMO are known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive. These calculations can also be used to derive various reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, which help in understanding the molecule's behavior in chemical reactions.

The following table presents hypothetical DFT-calculated electronic properties for this compound.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Quantum chemical calculations can also be used to predict various spectroscopic parameters, which can aid in the structural characterization of a molecule. For this compound, methods like DFT can be employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies (infrared and Raman spectra).

The predicted spectra can be compared with experimental data to confirm the molecule's structure. Discrepancies between the calculated and experimental spectra can often be explained by solvent effects or the presence of different conformers. The calculation of vibrational frequencies can also help in the assignment of experimentally observed spectral bands to specific molecular vibrations.

Below is a table of hypothetical predicted ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|

| C2 | 155.2 |

| C4 | 162.8 |

| C5 | 120.5 |

| C6 | 128.1 |

| C7 | 115.4 |

| C8 | 140.9 |

| C8a | 148.3 |

| C4a | 112.7 |

| -OCH2CH3 | 64.3 |

| -OCH2CH3 | 14.9 |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds like quinazoline derivatives, QSAR models can be developed to predict their activity against a specific target, such as a particular enzyme or receptor.

In a QSAR study, a set of known molecules (a training set) with measured biological activities is used. For each molecule, a series of molecular descriptors (physicochemical, electronic, or structural properties) are calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. This model can then be used to predict the activity of new, untested compounds like this compound. A study on 4-anilinoquinazoline (B1210976) derivatives, for instance, successfully used 3D-QSAR modeling to understand their anticancer activities.

In Silico Prediction of Molecular Properties for Research Design (e.g., conformational flexibility, electronic properties, molecular surface analysis)

In silico prediction of molecular properties plays a crucial role in the early stages of research and drug design. For this compound, various computational tools can be used to predict a wide range of properties that are important for its potential applications.

Conformational Flexibility: As discussed in the context of MD simulations, the flexibility of the ethoxy group and any potential for ring puckering can be assessed.

Electronic Properties: DFT calculations can provide a detailed picture of the electron distribution in the molecule, highlighting regions that are electron-rich or electron-poor. This is often visualized using molecular electrostatic potential (MEP) maps.

Molecular Surface Analysis: The size, shape, and polarity of the molecular surface can be calculated. These properties are critical for understanding how the molecule will interact with other molecules, including its potential to cross biological membranes or bind to a specific target.

These predicted properties can help researchers to design experiments, prioritize compounds for synthesis, and develop hypotheses about a molecule's mechanism of action.

Medicinal Chemistry and Pharmacophore Development Centered on the Quinazoline Scaffold Excluding Direct Clinical Data

Quinazoline (B50416) as a Privileged Scaffold for Rational Drug Design

In the realm of drug discovery, certain molecular structures demonstrate the ability to bind to multiple, diverse biological targets, earning them the designation of "privileged scaffolds." nih.govdepositolegale.itmdpi.comnih.govresearchgate.netnih.gov The quinazoline nucleus is a quintessential example of such a scaffold. nih.govmdpi.comnih.govpreprints.org Its prominence stems from a combination of favorable characteristics: a rigid, planar structure that provides a defined orientation for substituent groups, and the presence of nitrogen atoms that can act as hydrogen bond acceptors or donors, facilitating strong interactions with biological macromolecules. nih.gov

The versatility of the quinazoline core is evidenced by its presence in a wide array of FDA-approved drugs with diverse therapeutic actions, including anticancer agents like Gefitinib and Erlotinib, which target epidermal growth factor receptor (EGFR) kinase. mdpi.comnih.govnih.govnih.gov This success has cemented the quinazoline scaffold as a reliable starting point for rational drug design—a systematic, knowledge-based approach to developing new therapeutic agents. youtube.comyoutube.com By utilizing the quinazoline framework, medicinal chemists can design libraries of compounds with a higher probability of exhibiting desired biological activities, thereby streamlining the drug discovery process. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies of Quinazoline-Based Compounds (General Principles)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the quinazoline scaffold, extensive SAR studies have revealed that the type and position of substituents on the bicyclic ring system dramatically modulate the compound's potency, selectivity, and pharmacokinetic properties. mdpi.com

The general principle of SAR for quinazolines involves decorating the core at various positions, primarily C-2, C-4, C-6, C-7, and C-8, to optimize interactions with a specific biological target. researchgate.net For instance, in the context of kinase inhibitors, the quinazoline core often serves as an ATP-mimetic, with different substituents designed to exploit specific pockets and residues within the ATP-binding site of the target kinase. nih.govnih.govekb.eg

Impact of Substituents at C-2, C-4, C-6, C-7, and C-8 Positions on Scaffold Interactions

The biological activity of quinazoline derivatives is highly dependent on the substitution pattern around the core. Each position offers a unique vector for modification, allowing for fine-tuning of the molecule's properties.

C-2 Position: Substituents at the C-2 position can significantly influence the compound's activity and selectivity. For example, the introduction of small alkyl or aromatic groups can modulate the electronic properties of the ring and create additional hydrophobic or van der Waals interactions with the target protein. In some contexts, larger groups at this position can enhance potency. nih.gov

C-4 Position: The C-4 position is arguably one of the most critical for the activity of many quinazoline-based inhibitors, particularly those targeting kinases. nih.gov The classic 4-anilinoquinazoline (B1210976) motif is a hallmark of many EGFR inhibitors. nih.gov The aniline (B41778) ring projects into a hydrophobic pocket of the kinase, and substitutions on this ring are crucial for potency and selectivity. The nature of the linker and the substituent at C-4 dictates the orientation and interactions within this pocket. nih.gov

C-6 and C-7 Positions: These positions are often directed towards the solvent-exposed region of the ATP-binding cleft in kinases. nih.govekb.eg Consequently, they are ideal sites for introducing larger, more polar groups to improve solubility and other pharmacokinetic properties without disrupting the core binding interactions. ekb.eg SAR studies have shown that there is considerable bulk tolerance at these positions. nih.gov For many EGFR inhibitors, small, electron-donating groups like methoxy (B1213986) groups at C-6 and C-7 enhance activity. depositolegale.it

C-8 Position: Historically less explored than other positions, the C-8 position is now recognized as an important site for achieving or improving selectivity. Substituents at C-8 can interact with less conserved regions of the target protein, allowing for the development of inhibitors that can distinguish between closely related targets.

Below is an interactive table summarizing the general impact of substituents at key positions on the quinazoline scaffold, based on findings from various research studies.

| Position | Type of Substituent | General Impact on Biological Activity |

| C-2 | Small alkyl/aryl groups | Modulates electronic properties and hydrophobic interactions. |

| Heterocyclic rings | Can introduce additional hydrogen bonding opportunities. | |

| C-4 | Substituted anilines | Crucial for kinase inhibition (e.g., EGFR); interacts with a key hydrophobic pocket. |

| Alkoxy groups | Can influence potency and selectivity. mdpi.com | |

| C-6 | Halogens, small lipophilic groups | Often enhances potency in anticancer agents. |

| Solubilizing groups (e.g., morpholine) | Improves pharmacokinetic properties by extending into the solvent-exposed region. nih.gov | |

| C-7 | Methoxy/Ethoxy groups | Often increases potency of kinase inhibitors. |

| Piperazine (B1678402) rings | Can improve inhibitory activity and physicochemical properties. nih.gov | |

| C-8 | Nitro, Diol groups | Can form new interactions to improve affinity and selectivity. |

Rational Design Principles for Quinazoline-Based Molecular Scaffolds

Rational drug design leverages the structural understanding of a biological target to create specific and potent inhibitors. youtube.com The quinazoline scaffold is an excellent platform for applying these principles due to its well-defined structure and predictable binding modes.

Bioisosteric Replacements in Quinazoline Frameworks

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one atom or group of atoms is replaced by another with similar physical or chemical properties. nih.govpreprints.org This technique is used to improve potency, enhance selectivity, alter metabolism, or reduce toxicity. In the context of quinazoline scaffolds, bioisosteric replacement can be applied to both the core ring system and its substituents. For instance, replacing a carbon atom in a substituent with a nitrogen atom can introduce a new hydrogen bond donor/acceptor site. Similarly, the quinazoline ring itself can be replaced by a bioisosteric scaffold like a pyrazolo[3,4-d]pyrimidine to explore different interactions within the target's binding site while maintaining the core pharmacophore. researchgate.net This strategy can lead to significant changes in biological activity and selectivity. nih.govpreprints.org

Molecular Hybridization Strategies Utilizing the Quinazoline Core

Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with a multifunctional biological profile. nih.govrsc.orgmdpi.com This approach aims to enhance affinity by targeting multiple binding sites simultaneously, improve selectivity, or combine different therapeutic actions into a single agent. nih.gov The quinazoline scaffold is frequently used as the core component in hybridization strategies. nih.govnih.gov For example, a quinazoline moiety known to inhibit a specific kinase might be hybridized with a fragment known to interact with another protein or a different region of the same target. nih.govnih.gov This can lead to synergistic effects and the development of novel therapeutics with improved efficacy. nih.gov

Exploration of Molecular Interactions with Biological Targets (Mechanistic Focus on Scaffold Behavior)

Understanding the molecular interactions between a scaffold and its biological target is paramount for rational drug design. For quinazoline-based inhibitors, particularly those targeting protein kinases, X-ray crystallography and molecular modeling have provided detailed mechanistic insights.

A common binding mode for 4-anilinoquinazoline kinase inhibitors involves the nitrogen atom at position 1 (N-1) of the quinazoline ring acting as a hydrogen bond acceptor, forming a crucial hydrogen bond with the backbone NH of a key "hinge" residue (often a methionine) in the ATP-binding site of the kinase. nih.govmdpi.com The N-3 atom can also form a water-mediated hydrogen bond with other residues in the active site. nih.gov

The quinazoline core itself engages in van der Waals and hydrophobic interactions with residues lining the ATP-binding pocket. nih.gov The 4-anilino substituent, as mentioned, extends into a deeper hydrophobic pocket, while the substituents at the C-6 and C-7 positions are typically oriented towards the solvent-accessible region. nih.govmdpi.com The precise geometry and electronic properties of the quinazoline scaffold and its substituents dictate the strength and specificity of these interactions, ultimately determining the compound's inhibitory potency and selectivity profile. acs.org

Kinase Inhibition Mechanisms of Quinazoline Derivatives

Quinazoline derivatives are particularly renowned for their activity as kinase inhibitors. mdpi.com Many function by competing with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site of the kinase, thereby blocking the phosphorylation cascade that drives cellular processes like proliferation and survival. mdpi.com

Epidermal Growth Factor Receptor (EGFR) Inhibition:

The 4-anilinoquinazoline is a classic pharmacophore for EGFR inhibition. mdpi.com These compounds typically bind to the ATP-binding pocket of the EGFR kinase domain. The quinazoline nitrogen atoms form crucial hydrogen bonds with the hinge region of the enzyme, while the aniline moiety extends into a hydrophobic pocket. Substitutions on the quinazoline core and the aniline ring are pivotal for potency and selectivity. mdpi.com For instance, small, lipophilic groups at the 6- and 7-positions of the quinazoline ring often enhance activity. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:

Many quinazoline-based EGFR inhibitors also exhibit activity against VEGFR, a key regulator of angiogenesis. nih.gov The structural similarity between the ATP-binding sites of these kinases allows for the design of dual inhibitors. Modifications to the 4-anilinoquinazoline scaffold have yielded potent VEGFR inhibitors, contributing to anti-angiogenic effects. nih.gov

Poly (ADP-ribose) Polymerase (PARP) Inhibition:

The quinazolinone scaffold has been effectively utilized as a bioisostere for the phthalazinone core found in established PARP inhibitors like Olaparib. benthamdirect.com These derivatives are designed to occupy the nicotinamide-binding pocket of PARP, an enzyme crucial for DNA single-strand break repair. Inhibition of PARP in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, leads to synthetic lethality and cell death. benthamdirect.com

Aurora Kinase Inhibition:

Quinazoline derivatives have been developed as potent inhibitors of Aurora kinases, which are serine/threonine kinases essential for mitotic progression. nih.gov Substitutions at the C4 position of the quinazoline ring with moieties like aminothiazole have led to compounds with strong inhibitory activity against both Aurora A and Aurora B. nih.gov For example, Barasertib (AZD1152), a pyrazolo-substituted quinazoline, is a highly potent and selective inhibitor of Aurora kinase B. nih.gov

Cyclin-Dependent Kinase 4 (Cdk4) Inhibition:

The quinazoline scaffold has also been explored for the development of Cdk4 inhibitors. wikipedia.org Cdk4, in complex with cyclin D, plays a critical role in the G1 phase of the cell cycle. Certain 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives have shown potent and selective inhibition of Cdk4/6, demonstrating the versatility of this scaffold in targeting cell cycle machinery. google.comnih.gov

| Compound Name/Reference | Target Kinase | Inhibitory Activity (IC50) |

|---|---|---|

| Compound 47 nih.gov | EGFR | 12 nM |

| Compound 46 nih.gov | VEGFR-2 | 5.4 nM |

| Compound 12c benthamdirect.com | PARP-1 | 30.38 nM |

| Barasertib (AZD1152) nih.gov | Aurora Kinase B | 0.37 nM |

| BPR1K871 nih.gov | Aurora Kinase A | 22 nM |

| PHA-848125 wikipedia.org | CDK2 | Potent inhibitor |

Modulation of Other Enzymes and Receptors by Quinazoline Scaffolds

Beyond kinase inhibition, the quinazoline scaffold is integral to compounds that modulate a variety of other enzymes and receptors.

Dihydrofolate Reductase (DHFR) Inhibition:

Quinazoline derivatives have been developed as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids. nih.gov By mimicking the structure of folic acid, these antifolates block the active site of DHFR, leading to the depletion of tetrahydrofolate and subsequent arrest of DNA synthesis. nih.govwikipedia.org This mechanism is exploited in both cancer chemotherapy and antimicrobial therapy. nih.gov Trimetrexate is an example of a quinazoline-based DHFR inhibitor used in cancer treatment. nih.gov

Tubulin Polymerization Inhibition:

Certain quinazoline derivatives act as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. nih.gov These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of microtubules. nih.gov This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis. nih.gov The substitution pattern on the quinazoline ring is crucial for this activity, with a 4-anilino group and small lipophilic groups at the C-2 position often being favorable. nih.gov

Alpha-1 Adrenergic Receptor Antagonism:

Quinazoline derivatives are a well-established class of α1-adrenoceptor antagonists. brainkart.com Compounds like Prazosin, Doxazosin, and Terazosin feature a quinazoline core linked to a piperazine moiety. nih.gov They selectively block α1-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate. brainkart.com This action is utilized in the treatment of hypertension and benign prostatic hyperplasia. brainkart.com The 4-amino group on the quinazoline ring is considered essential for receptor affinity. pharmaguideline.com

Phosphodiesterase (PDE) Inhibition:

The quinazoline scaffold has been used to design inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cAMP and cGMP. nih.govnih.gov By inhibiting PDEs, these compounds increase intracellular levels of second messengers, which can modulate various physiological processes, including inflammation. nih.gov Thioxoquinazoline derivatives, for instance, have been identified as potent inhibitors of PDE7, an enzyme involved in regulating T-cell function. nih.gov

| Compound/Class | Target | Mechanism of Action | Reported Activity |

|---|---|---|---|

| Trimetrexate nih.gov | Dihydrofolate Reductase (DHFR) | Inhibition of folate metabolism | Anticancer agent |

| Compound Q19 nih.gov | Tubulin | Inhibition of polymerization | IC50 = 51 nM (HT-29 cells) |

| Prazosin pharmaguideline.com | α1-Adrenergic Receptor | Antagonism | Antihypertensive agent |

| Thioxoquinazoline derivatives nih.gov | Phosphodiesterase 7 (PDE7) | Inhibition | Sub-micromolar inhibitory potency |

Applications in Synthetic Organic Chemistry

4-Ethoxyquinazolin-8-amine as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The 8-amino group is a key handle for a variety of chemical transformations. It can readily undergo reactions such as acylation, alkylation, arylation, and sulfonylation to introduce a wide range of substituents. These modifications can be crucial for tuning the electronic properties, solubility, and biological activity of the resulting molecules.

Furthermore, the 8-amino group can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. These imine intermediates can be further reduced to secondary amines or utilized in cyclization reactions to construct new heterocyclic rings. The ethoxy group at the 4-position, while generally less reactive than a halogen, can potentially be displaced by strong nucleophiles under specific conditions, offering another point of diversification.

The interplay between the 8-amino and 4-ethoxy groups can also influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring of the quinazoline (B50416) core, although this aspect requires further experimental investigation.

Table 1: Potential Reactions of this compound as a Synthetic Intermediate

| Reaction Type | Reagent/Catalyst | Potential Product |

| Acylation | Acid chloride, Acid anhydride | 8-Acylamino-4-ethoxyquinazoline |

| Alkylation | Alkyl halide, Base | 8-(Alkylamino)-4-ethoxyquinazoline |

| Arylation | Aryl halide, Palladium catalyst | 8-(Arylamino)-4-ethoxyquinazoline |

| Sulfonylation | Sulfonyl chloride, Base | 8-(Sulfonylamino)-4-ethoxyquinazoline |

| Schiff Base Formation | Aldehyde or Ketone | 8-(Imino)-4-ethoxyquinazoline derivative |

Construction of Complex Heterocyclic Systems and Polycyclic Compounds

A primary application of bifunctional molecules like this compound is in the synthesis of fused heterocyclic and polycyclic systems. The 8-amino group is strategically positioned to react with suitable bifunctional reagents to construct a third ring fused to the quinazoline core.

For instance, reaction with α,β-unsaturated carbonyl compounds could lead to the formation of pyrimido[5,4-h]quinazolines through a Michael addition followed by cyclization. Similarly, condensation with 1,3-dicarbonyl compounds, such as β-ketoesters or malonic esters, could provide access to novel fused pyridone or pyrimidinedione systems. The synthesis of such polycyclic structures is of significant interest as they often exhibit unique biological activities.

The construction of thiazole-fused quinazolinones has been reported starting from 8-amino-3-benzylquinazolin-4(3H)-one. By analogy, this compound could potentially be a precursor for the synthesis of novel thiazolo[5,4-h]quinazolines or related polycyclic aromatic systems, which are known to possess interesting photophysical or biological properties.

Table 2: Potential Polycyclic Systems Derived from this compound

| Reagent Type | Potential Fused Ring System | Resulting Polycyclic Compound Class |

| α,β-Unsaturated ester | Pyrimidine (B1678525) | Pyrimido[5,4-h]quinazoline derivative |

| β-Ketoester | Pyridone | Pyrido[3,2-h]quinazolinone derivative |

| Isothiocyanate | Thiourea, then cyclization | Thiazolo[5,4-h]quinazoline derivative |

| Dihalogenated alkane | Diazepine | Diazepino[1,2-a]quinazoline derivative |

Development of New Synthetic Methodologies and Reagents from Quinazoline Precursors

The unique substitution pattern of this compound could also inspire the development of novel synthetic methodologies. For example, the development of regioselective C-H activation and functionalization reactions directed by the 8-amino group could provide a powerful tool for the late-stage modification of the quinazoline scaffold.

Furthermore, derivatives of this compound could serve as novel ligands for transition metal catalysis. The bidentate chelation potential of the nitrogen atoms at positions 1 and 8 (after suitable modification of the amino group) could be exploited in the design of new catalysts for a variety of organic transformations.

While direct examples are not yet prevalent in the literature, the exploration of this compound and its derivatives in the context of methodology development holds promise for expanding the synthetic chemist's toolbox for accessing complex nitrogen-containing heterocycles. The strategic placement of the ethoxy and amino groups provides a unique electronic and steric environment that could lead to novel reactivity and selectivity.

Emerging Trends and Future Research Directions

Green Chemistry Approaches in Quinazoline (B50416) Synthesis and Derivatization

There is no published research detailing the application of green chemistry principles specifically to the synthesis or derivatization of 4-Ethoxyquinazolin-8-amine.

Advanced Computational Modeling for Novel Derivative Design and Optimization

No computational studies, such as molecular docking or quantitative structure-activity relationship (QSAR) analyses, have been published that focus on the design or optimization of this compound derivatives.

Chemoinformatic and Data Science Applications in Quinazoline Research

There are no chemoinformatic or data science applications in the available literature that specifically analyze this compound.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Ethoxyquinazolin-8-amine under mild conditions?

- Methodological Answer : Electrochemical synthesis is a promising approach for quinazoline derivatives. Using an aluminum-carbon electrode system with acetic acid as an electrolyte enables oxidative cyclization of 2-aminobenzamides at room temperature, avoiding high temperatures and transition metal catalysts. This method yields 4-quinazolinones, which can be functionalized to introduce ethoxy and amine groups .

- Key Considerations : Optimize voltage, electrolyte concentration, and reaction time to minimize side products. Monitor reaction progress via TLC or HPLC.

Q. How should this compound be handled and stored to maintain stability?

- Methodological Answer : Store the compound in airtight containers at room temperature (RT) in a dry environment. Use chemical-resistant gloves (e.g., nitrile) and a lab coat during handling. Avoid prolonged exposure to light or moisture, as quinazoline derivatives are prone to hydrolysis and photodegradation .

- Safety Protocol : Conduct a risk assessment for solvent compatibility (e.g., DMSO or ethanol for stock solutions) and ensure proper ventilation to prevent inhalation hazards .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to evaluate experimental variables (e.g., cell lines, assay conditions). For example, discrepancies in IC values may arise from differences in solvent choice (DMSO vs. ethanol) or incubation times. Replicate experiments under standardized conditions and apply statistical tests (e.g., ANOVA) to identify outliers .

- Case Study : A 2022 study found that solvent polarity significantly affects the compound’s enzyme inhibition profile; DMSO enhanced solubility but reduced binding affinity by 30% compared to ethanol .

Q. What strategies optimize the electrochemical synthesis of this compound derivatives for scalable production?

- Methodological Answer : Use machine learning tools (e.g., LabMate.AI ) to model reaction parameters. For instance, adjusting the electrode surface area and current density can improve yields from 65% to 85%. Validate predictions with small-scale experiments before scaling up .

- Key Parameters :

- Electrode material: Carbon-aluminum vs. platinum.

- Temperature: Maintain ≤30°C to prevent side reactions.

- Substrate concentration: 0.1–0.5 M for optimal electron transfer .

Q. How does the ethoxy group in this compound influence its interaction with biological targets?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding modes with and without the ethoxy group. The ethoxy moiety enhances hydrophobic interactions with kinase ATP-binding pockets, as shown in a 2023 study where its removal reduced inhibitory activity by 50% .

- Experimental Validation : Synthesize analogs (e.g., 4-methoxy or 4-hydroxy derivatives) and test against target enzymes via fluorescence polarization assays .

Q. What are the best practices for designing dose-response studies involving this compound?

- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 μM) to capture full dose-response curves. Include positive controls (e.g., known kinase inhibitors) and triplicate measurements to ensure reproducibility. Normalize data to vehicle-treated samples to account for solvent effects .

- Common Pitfalls : Avoid oversaturation (>100 μM) to prevent non-specific binding artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。